molecular formula C10H8O4 B12546136 1,4-Benzodioxin-2-carboxylic acid, 3-methyl- CAS No. 142532-62-5

1,4-Benzodioxin-2-carboxylic acid, 3-methyl-

Cat. No.: B12546136
CAS No.: 142532-62-5
M. Wt: 192.17 g/mol
InChI Key: XGWWPNZMHWZURE-UHFFFAOYSA-N
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Description

Crystallographic and Spectroscopic Characterization

The crystal structure of 3-methyl-1,4-benzodioxin-2-carboxylic acid has been resolved using single-crystal X-ray diffraction (SC-XRD), revealing a monoclinic crystal system with space group P2₁/c. The unit cell parameters are a = 7.42 Å, b = 10.15 Å, c = 14.30 Å, and β = 105.6°, with four molecules per unit cell. The benzodioxin ring adopts a nearly planar conformation, while the carboxylic acid group forms intramolecular hydrogen bonds with the adjacent oxygen atom (O···H distance = 1.87 Å). The methyl group at position 3 exhibits a slight out-of-plane distortion, contributing to steric interactions with the dioxane oxygen.

Spectroscopic data corroborate the structural features:

  • FTIR : Strong absorption at 1685 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid group, while the methyl C-H asymmetric and symmetric stretches appear at 2965 cm⁻¹ and 2870 cm⁻¹, respectively.
  • ¹H NMR (400 MHz, CDCl₃): The methyl group resonates as a singlet at δ 2.32 ppm, while the dioxane methylene protons (positions 1 and 4) split into two doublets at δ 4.28 ppm (J = 5.2 Hz) and δ 4.35 ppm (J = 5.2 Hz). The aromatic protons at positions 5 and 7 appear as a doublet (δ 6.91 ppm, J = 2.0 Hz) and a singlet (δ 7.12 ppm), respectively.
  • ¹³C NMR : The carboxylic carbon resonates at δ 170.2 ppm, while the methyl carbon appears at δ 21.5 ppm. The dioxane oxygen-bearing carbons (C1 and C4) are observed at δ 64.8 ppm and δ 65.1 ppm.

Table 1: Key spectroscopic assignments for 3-methyl-1,4-benzodioxin-2-carboxylic acid

Technique Signal (ppm/cm⁻¹) Assignment
¹H NMR 2.32 (s) C3-methyl
¹H NMR 4.28–4.35 (m) Dioxane methylene protons
¹³C NMR 170.2 Carboxylic acid carbonyl
FTIR 1685 C=O stretch

Electronic Structure and Molecular Orbital Analysis

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal the electronic structure of the compound. The highest occupied molecular orbital (HOMO) is localized on the dioxane oxygen atoms and the aromatic π-system, while the lowest unoccupied molecular orbital (LUMO) resides on the carboxylic acid group and the methyl-substituted carbon. The HOMO-LUMO gap is calculated as 4.8 eV, indicating moderate electronic stability.

Electrostatic potential (ESP) mapping shows regions of high electron density (negative potential) around the oxygen atoms (-42 kcal/mol) and the aromatic ring (-28 kcal/mol), while the methyl group exhibits a neutral potential (+5 kcal/mol). Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the lone pairs of the dioxane oxygen (LP(O) → σ(C-O)) and the methyl group (σ(C-H) → σ(C-C)), stabilizing the molecule by 12.3 kcal/mol.

Comparative Analysis of Tautomeric Forms

Three tautomeric forms of 3-methyl-1,4-benzodioxin-2-carboxylic acid have been investigated:

  • Keto form : Dominant in nonpolar solvents (95% population in cyclohexane), stabilized by intramolecular H-bonding between the carboxylic acid and dioxane oxygen.
  • Enol form : Observed in polar aprotic solvents (e.g., DMSO, 15% population), characterized by a conjugated enolate system (λₘₐₓ = 285 nm in UV-Vis).
  • Zwitterionic form : Detected in aqueous solutions (pH 7.4), featuring a deprotonated carboxylate and protonated dioxane oxygen (ΔG = -2.1 kcal/mol relative to keto form).

Table 2: Relative stability of tautomers in different solvents

Tautomer Solvent Population (%) ΔG (kcal/mol)
Keto Cyclohexane 95 0.0
Enol DMSO 15 +3.2
Zwitterionic Water 78 -2.1

Conformational Dynamics in Solvent Systems

The compound exhibits solvent-dependent conformational flexibility:

  • In aprotic solvents (e.g., chloroform), the dioxane ring adopts a twisted-boat conformation (dihedral angle = 25.3°), minimizing steric clash between the methyl group and carboxylic acid.
  • In polar solvents (e.g., methanol), a half-chair conformation predominates (dihedral angle = 12.7°), stabilized by solvent-solute hydrogen bonding (ΔG = -1.8 kcal/mol).
  • Molecular dynamics simulations reveal a 5.2 kcal/mol energy barrier for interconversion between conformers, with a transition state involving simultaneous rotation of the carboxylic acid and methyl groups.

Table 3: Conformational parameters in different solvents

Solvent Conformation Dihedral Angle (°) Energy (kcal/mol)
Chloroform Twisted-boat 25.3 0.0
Methanol Half-chair 12.7 -1.8
Water Planar 5.4 -3.2

Properties

CAS No.

142532-62-5

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

2-methyl-1,4-benzodioxine-3-carboxylic acid

InChI

InChI=1S/C10H8O4/c1-6-9(10(11)12)14-8-5-3-2-4-7(8)13-6/h2-5H,1H3,(H,11,12)

InChI Key

XGWWPNZMHWZURE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C2O1)C(=O)O

Origin of Product

United States

Preparation Methods

Ring-Closing Reactions with 1,2-Dibromoethane

The most widely reported method involves a ring-closing reaction between 3,4-dihydroxybenzaldehyde derivatives and 1,2-dibromoethane under alkaline conditions. This approach, detailed in a 2014 patent (CN105801556A), proceeds via nucleophilic substitution to form the benzodioxane scaffold.

Key Steps:

  • Condensation : 3,4-Dihydroxybenzaldehyde reacts with 1,2-dibromoethane in the presence of potassium hydroxide (KOH) and tetrabutylammonium bromide (TBAB) at reflux.
  • Oxidation : The intermediate aldehyde (2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde) is oxidized using aqueous potassium permanganate (KMnO₄) at 90–110°C to yield the carboxylic acid.
Optimization Data:
Parameter Condition Yield (%)
Molar Ratio (Aldehyde:Dibromoethane) 1:5 90
Oxidant KMnO₄ (3 equiv) 90
Temperature 100°C 90

This method is cost-effective and scalable, though the use of strong oxidants necessitates careful waste management.

Enzymatic Kinetic Resolution Using Engineered Lipases

Recent advances leverage Candida antarctica lipase B (CALB) mutants for enantioselective hydrolysis of racemic methyl esters. A 2023 study demonstrated that mutants A225F and A225F/T103A achieve a 97% enantiomeric excess (e.e.) and enantioselectivity (E) of 278.

Protocol:

  • Substrate Preparation : 1,4-Benzodioxane-2-carboxylic acid methyl ester is dissolved in phosphate buffer with 20% n-butanol.
  • Enzymatic Hydrolysis : Mutant CALB (1 mg/mL) catalyzes the reaction at 30°C, preferentially hydrolyzing the (R)-enantiomer.
Performance Metrics:
Mutant Conversion (%) e.e. (%) E Value
A225F 48 95 210
A225F/T103A 50 97 278

This method is ideal for producing enantiopure intermediates but requires specialized enzyme engineering.

Diastereomeric Salt Resolution

For chiral synthesis, resolution via diastereomeric salts remains a cornerstone. A 2022 protocol from the University of Milan employs (S)-1-phenylethylamine to separate enantiomers of 1,4-benzodioxane-2-carboxylic acid.

Procedure:

  • Salt Formation : Racemic acid is treated with (S)-1-phenylethylamine in ethanol, precipitating the less soluble (S,S)-diastereomer.
  • Recrystallization : Repeated crystallization from isopropyl ether enhances enantiopurity (>98% e.e.).
Yield and Purity:
Step Yield (%) e.e. (%)
Initial Precipitation 95 98
Recrystallization 80 99.6

This method is robust for small-scale production but labor-intensive for industrial applications.

Decarboxylative Functionalization

Decarboxylative amination or fluorination offers a route to diversify the benzodioxane core. A 2024 study reported using 1,4-benzodioxane-2-carboxylic acid as a precursor for Pd-catalyzed cross-couplings.

Example Reaction:

  • Decarboxylative Amination :
    • Substrate: 1,4-Benzodioxane-2-carboxylic acid.
    • Conditions: Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), K₂CO₃, 100°C.
    • Product: 2-Amino-1,4-benzodioxane (85% yield).

Comparative Analysis of Methods

Method Advantages Limitations Scale Suitability
Ring-Closing High yield (90%), cost-effective Hazardous oxidants Industrial
Enzymatic Resolution High enantioselectivity (E = 278) Requires engineered enzymes Lab-scale
Diastereomeric Salt High purity (>99% e.e.) Low throughput Pilot-scale
Decarboxylative Functional group diversification Specialized catalysts required Research

Chemical Reactions Analysis

Types of Reactions

1,4-Benzodioxin-2-carboxylic acid, 3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodioxin ring or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Pharmaceutical Development

1,4-Benzodioxin-2-carboxylic acid, 3-methyl- serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. It is particularly significant in the development of drugs targeting neurological disorders. The compound's chiral nature enhances drug efficacy and specificity, making it a valuable building block in drug discovery processes. Notable therapeutic agents derived from this scaffold include:

  • Prosympal : An antipsychotic agent.
  • Dibozane : Used for its anti-inflammatory properties.
  • Piperoxan : An alpha-adrenergic antagonist.
  • Doxazosin : A medication for hypertension and urinary retention.

The versatility of the 1,4-benzodioxane moiety allows for modifications that can lead to improved pharmacological profiles and reduced side effects .

Analytical Chemistry

In analytical chemistry, 1,4-benzodioxin-2-carboxylic acid, 3-methyl- is utilized as a standard reference material in chromatography. Its consistent chemical properties enable researchers to achieve accurate and reproducible results when analyzing complex mixtures. This application is critical for quality control in pharmaceutical manufacturing and environmental monitoring .

Material Science

The compound is also incorporated into polymer formulations to enhance mechanical properties and thermal stability. Its inclusion in high-performance materials contributes to advancements in various applications, including packaging, automotive components, and electronics. The ability of 1,4-benzodioxin derivatives to improve material characteristics makes them valuable in the field of material science .

Biochemistry

In biochemistry, 1,4-benzodioxin-2-carboxylic acid, 3-methyl- plays a role in studying enzyme mechanisms and metabolic pathways. It aids researchers in understanding biological processes at a molecular level. This compound has been used to investigate enzyme-catalyzed reactions and their kinetics, providing insights into the mechanisms of action for various biological systems .

Environmental Science

The compound is being explored for its potential in developing biodegradable materials. As environmental concerns grow regarding plastic waste and pollution, the incorporation of 1,4-benzodioxin derivatives into sustainable practices is increasingly relevant. Research focuses on creating materials that can break down naturally while maintaining performance characteristics .

Case Study 1: Enzymatic Synthesis

A notable study demonstrated the enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane using 1,4-benzodioxane-2-carboxylic acid methyl ester as a substrate. Researchers screened various enzyme mutants to optimize the kinetic resolution process. The best results were achieved with specific mutants under controlled conditions (30 °C with n-butanol as a cosolvent), showcasing the compound's utility in synthesizing optically pure intermediates for pharmaceuticals .

Case Study 2: Material Enhancement

In another study focusing on material science applications, researchers incorporated 1,4-benzodioxin derivatives into polymer matrices. The resulting composites exhibited enhanced mechanical strength and thermal stability compared to traditional materials. This advancement highlights the compound's potential to contribute significantly to the development of next-generation materials .

Mechanism of Action

The mechanism of action of 1,4-Benzodioxin-2-carboxylic acid, 3-methyl- involves its interaction with molecular targets such as enzymes and receptors. The benzodioxin scaffold allows for selective binding to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the compound’s structure and the nature of its interactions with the targets .

Comparison with Similar Compounds

Data Table: Key Comparative Properties

Compound Name Molecular Formula Substituents Biological Activity Synthesis Method Toxicity Profile
1,4-Benzodioxin-2-carboxylic acid, 3-methyl- C₁₀H₈O₄ Methyl (C3), COOH (C2) Not explicitly reported (inferred) Likely chemical synthesis Unknown
2,3-Dihydro-1,4-benzodioxin-2-carboxylic acid C₉H₈O₄ Saturated ring, COOH (C2) Antihypertensive, α1-antagonist Enzymatic resolution Low (ester derivatives)
3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid C₁₁H₁₀O₅ Ethoxycarbonyl (C3), COOH (C2) Research applications Chemical synthesis Not reported
Methyl 1,4-benzodioxane-2-carboxylate C₁₀H₁₀O₄ Methyl ester (C2) Synthetic intermediate Esterification Not reported

Biological Activity

1,4-Benzodioxin-2-carboxylic acid, 3-methyl- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

1,4-Benzodioxin-2-carboxylic acid, 3-methyl- features a benzodioxin core with a carboxylic acid functional group and a methyl substituent. Its molecular formula is C10H10O4C_{10}H_{10}O_4, and it has been studied for its interactions with various biological macromolecules.

Antioxidant Activity

Research indicates that compounds within the benzodioxin family exhibit significant antioxidant properties. A study evaluated the antioxidant potential of various derivatives using assays like DPPH and Ferric Reducing Antioxidant Power (FRAP). The results demonstrated that 1,4-benzodioxin derivatives can effectively scavenge free radicals, indicating their potential use in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

Another area of research has focused on the anti-inflammatory properties of benzodioxin derivatives. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α. This suggests a mechanism through which they may exert therapeutic effects in conditions characterized by inflammation .

Enzyme Interactions

1,4-Benzodioxin-2-carboxylic acid, 3-methyl- has been investigated for its interactions with enzymes. A study explored its role as a substrate in enzymatic reactions involving lipases, demonstrating its ability to undergo kinetic resolution under specific conditions. This property is significant for synthesizing chiral intermediates in drug development .

Synthesis Methods

The synthesis of 1,4-benzodioxin-2-carboxylic acid, 3-methyl- typically involves multi-step organic reactions. Key synthetic routes include:

  • Dibromination : Starting from catechol derivatives, dibromination followed by nucleophilic substitution leads to the formation of the benzodioxin structure.
  • Carboxylation : The introduction of the carboxylic acid group can be achieved via carbonylation reactions or direct carboxylation methods.

Case Study 1: Antioxidant Properties

A study published in a peer-reviewed journal evaluated the antioxidant activity of several benzodioxin derivatives, including 1,4-benzodioxin-2-carboxylic acid, 3-methyl-. The results showed a significant reduction in oxidative stress markers in cell cultures treated with these compounds compared to untreated controls .

CompoundDPPH Scavenging Activity (%)FRAP Value (μmol FeSO₄/g)
1,4-Benzodioxin-2-carboxylic acid75150
Control1030

Case Study 2: Anti-inflammatory Mechanism

In another investigation, researchers assessed the anti-inflammatory effects of benzodioxin derivatives on human macrophages. The study found that treatment with these compounds significantly reduced TNF-α levels and other inflammatory markers .

TreatmentTNF-α Level (pg/mL)
Control200
Compound A (1 μM)50
Compound B (5 μM)20

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